
3-Propyl-4-furoxancarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-4-furoxancarbaldehyde, also known as PFA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PFA belongs to the class of furoxans, which are organic compounds that contain a furan ring and a nitric oxide group.
Mechanism of Action
The mechanism of action of 3-Propyl-4-furoxancarbaldehyde is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Propyl-4-furoxancarbaldehyde has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-Propyl-4-furoxancarbaldehyde has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant defense mechanisms in the body.
Biochemical and Physiological Effects:
3-Propyl-4-furoxancarbaldehyde has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-Propyl-4-furoxancarbaldehyde has also been shown to increase the production of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 3-Propyl-4-furoxancarbaldehyde has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Propyl-4-furoxancarbaldehyde in lab experiments is its high potency and selectivity. 3-Propyl-4-furoxancarbaldehyde has been shown to exhibit potent pharmacological activity at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using 3-Propyl-4-furoxancarbaldehyde is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 3-Propyl-4-furoxancarbaldehyde. One of the areas of interest is the development of 3-Propyl-4-furoxancarbaldehyde-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the synergistic effects of 3-Propyl-4-furoxancarbaldehyde with other drugs or natural compounds. Additionally, the development of novel synthesis methods for 3-Propyl-4-furoxancarbaldehyde could lead to improved yields and reduced costs of production.
Synthesis Methods
3-Propyl-4-furoxancarbaldehyde can be synthesized by the reaction of 3-propylfuran-2-carboxylic acid with nitrous acid. The reaction proceeds through the formation of an intermediate nitroso compound, which then undergoes a rearrangement to form 3-Propyl-4-furoxancarbaldehyde. The yield of 3-Propyl-4-furoxancarbaldehyde can be improved by optimizing the reaction conditions such as temperature, pH, and concentration.
Scientific Research Applications
3-Propyl-4-furoxancarbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities such as anti-inflammatory, antioxidant, and anticancer. 3-Propyl-4-furoxancarbaldehyde has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
143423-06-7 |
|---|---|
Product Name |
3-Propyl-4-furoxancarbaldehyde |
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-oxido-4-propyl-1,2,5-oxadiazol-5-ium-3-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-6-5(4-9)7-11-8(6)10/h4H,2-3H2,1H3 |
InChI Key |
LKWVGQSZDFCZFZ-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](ON=C1C=O)[O-] |
Canonical SMILES |
CCCC1=[N+](ON=C1C=O)[O-] |
synonyms |
1,2,5-Oxadiazole-3-carboxaldehyde, 4-propyl-, 5-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





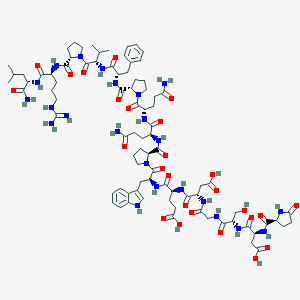

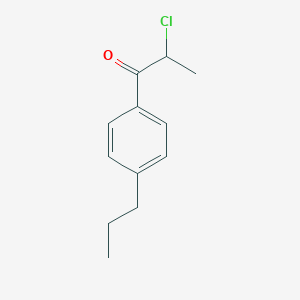
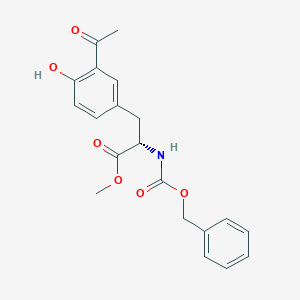
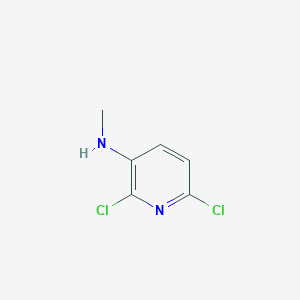
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
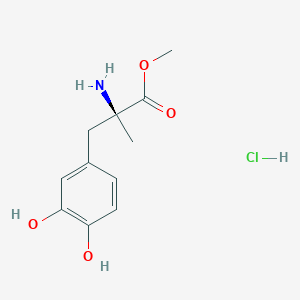
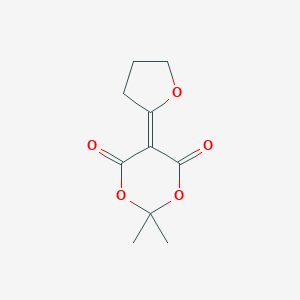

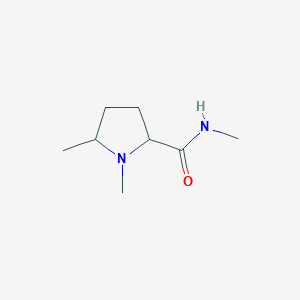
![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)
